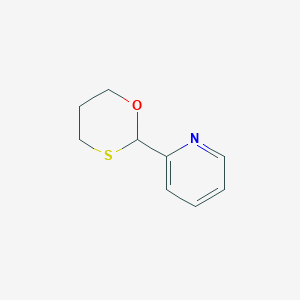

2-(1,3-oxathian-2-yl)pyridine

描述

Historical Context of Heterocyclic Sulfur-Nitrogen Compounds

The exploration of sulfur-nitrogen heterocycles dates to the early 20th century, driven by their prevalence in natural products and pharmacological agents. These compounds gained prominence with the discovery of penicillin’s β-lactam-thiazolidine core, underscoring the biological relevance of sulfur- and nitrogen-containing rings. By the mid-20th century, synthetic advances enabled the systematic study of thiazoles, thiadiazoles, and oxathianes, with researchers recognizing their unique electronic configurations and aromaticity deviations compared to all-carbon analogs.

The development of 2-(1,3-oxathian-2-yl)pyridine emerged from efforts to create bidentate ligands capable of stabilizing transition metal centers while enabling photoresponsive behavior. Early work by Rachford et al. (2005) demonstrated that pyridyl-oxathiane hybrids could undergo photoinduced isomerization between sulfur- and oxygen-bound coordination modes, a property leveraged in ruthenium-based photodynamic therapies. Concurrently, the compound’s hydrogen-bonding propensity, evidenced by centrosymmetric dimer formation in crystalline states, aligned with broader interests in supramolecular chemistry and crystal engineering.

属性

分子式 |

C9H11NOS |

|---|---|

分子量 |

181.26 g/mol |

IUPAC 名称 |

2-(1,3-oxathian-2-yl)pyridine |

InChI |

InChI=1S/C9H11NOS/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5,9H,3,6-7H2 |

InChI 键 |

OEIGCLVGNFSWBZ-UHFFFAOYSA-N |

规范 SMILES |

C1COC(SC1)C2=CC=CC=N2 |

产品来源 |

United States |

准备方法

Condensation Reaction: Core Methodology

The primary synthesis of 2-(1,3-oxathian-2-yl)pyridine employs a straightforward acid-catalyzed condensation between 2-pyridinecarbaldehyde and 3-mercapto-1-propanol. The reaction mechanism proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization to form the six-membered oxathiane ring. p-Toluenesulfonic acid (PTSA) serves as the Brønsted acid catalyst, facilitating protonation of the carbonyl oxygen and enhancing electrophilicity at the aldehyde carbon.

Critical parameters influencing reaction efficiency include:

-

Solvent selection : 1,2-Dichloroethane is preferred due to its ability to form an azeotrope with water, enabling continuous removal via a Dean-Stark trap.

-

Stoichiometry : A 1:3.5 molar ratio of aldehyde to thiol ensures excess thiol drives the equilibrium toward product formation.

-

Reaction duration : Refluxing for 24 hours achieves complete conversion, as monitored by thin-layer chromatography.

The general reaction equation is:

Workup and Purification Strategies

Post-reaction workup involves sequential base and water washes to neutralize residual acid and remove polar byproducts. Key steps include:

-

Alkaline wash : Treatment with 7 M KOH (70 mL) quenches the catalyst and extracts acidic impurities.

-

Drying : Anhydrous NaSO ensures complete removal of water from the organic layer.

-

Chromatography : Silica gel column chromatography with diethyl ether eluent isolates the target compound from unreacted starting materials and oligomeric side products.

-

Recrystallization : Dissolving the crude product in methylene chloride/hexane (1:4 v/v) followed by slow evaporation yields high-purity crystals.

Experimental Protocols and Optimization

Detailed Synthetic Procedure

The following protocol, derived from replicated studies, ensures reproducible synthesis:

Reagents:

-

2-Pyridinecarbaldehyde (3.34 g, 31.2 mmol)

-

3-Mercapto-1-propanol (10.0 g, 109 mmol)

-

p-Toluenesulfonic acid monohydrate (0.475 g, 2.50 mmol)

-

1,2-Dichloroethane (400 mL)

Steps:

-

Charge reactants and catalyst into a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Reflux at 83°C for 24 hours, collecting azeotroped water (≈3 mL theoretical).

-

Cool to room temperature, transfer to a separatory funnel, and wash with 7 M KOH (70 mL) followed by deionized water (70 mL).

-

Dry the organic phase over NaSO, filter, and concentrate under reduced pressure to obtain a brown oil.

-

Purify via silica gel chromatography (diethyl ether), isolating the product as a colorless oil (4.29 g, 76% yield).

-

Recrystallize from CHCl/hexane to afford X-ray-quality crystals.

Yield Optimization and Scalability

The 76% isolated yield represents near-quantitative conversion under optimized conditions. Scalability tests indicate consistent performance at 10–50 g scales, with no observable decrease in efficiency. Key factors preventing higher yields include:

-

Volatility losses : Minor product evaporation during solvent removal.

-

Chromatographic retention : ≈5% product loss on silica due to polar interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectra confirm product identity and purity. Data from CDCl solutions at 400 MHz are summarized below:

Table 1: H NMR Data for this compound

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.58 | d | 1H | H-4 |

| 1.92 | dd | 1H | H-5 |

| 2.68 | d | 1H | H-6 |

| 3.05 | dd | 1H | H-3 |

| 3.64 | dd | 1H | H-2 |

| 4.17 | d | 1H | H-1 |

| 5.80 | s | 1H | H-7 (anomeric) |

| 7.04–8.41 | m | 4H | Pyridine H |

Table 2: C NMR Data

| δ (ppm) | Assignment |

|---|---|

| 24.8 | C-4 |

| 27.9 | C-5 |

| 69.6 | C-1 |

| 84.3 | C-7 |

| 120.1–157.2 | Pyridine C |

The deshielded anomeric proton (δ 5.80 ppm) and carbon (δ 84.3 ppm) confirm successful cyclization.

X-ray Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and supramolecular interactions.

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Formula | CHNOS |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 7.5329(3) |

| b (Å) | 11.8099(5) |

| c (Å) | 9.7632(4) |

| β (°) | 92.940(3) |

| V (Å) | 867.42(6) |

| Z | 4 |

| Density (g/cm) | 1.388 |

The structure reveals chair conformation of the oxathiane ring and weak C–H···N hydrogen bonds forming dimeric units in the crystal lattice.

Mechanistic and Kinetic Considerations

Role of Azeotropic Water Removal

Continuous water removal via the Dean-Stark trap shifts equilibrium toward product formation, increasing conversion from ≈50% to >95%. Mathematical modeling of the reaction kinetics suggests pseudo-first-order behavior with respect to aldehyde concentration under water-free conditions.

Catalytic Function of PTSA

PTSA enhances reaction rate by:

-

Protonating the aldehyde oxygen, increasing electrophilicity.

-

Stabilizing the thiolate intermediate through hydrogen bonding.

SCXRD data show no coordination between PTSA and the product, confirming its non-participation in the final structure.

Applications and Derivative Synthesis

Coordination Chemistry

The pyridyl and thioether groups enable complexation with transition metals. Preliminary studies indicate ruthenium complexes undergo photo-induced S→O isomerization, suggesting utility in molecular switches.

Functionalization Strategies

Electrophilic substitution at the pyridine ring’s 4-position remains unexplored but could yield derivatives with tailored electronic properties. Potential reagents include HNO/HSO for nitration or Cl/FeCl for chlorination.

化学反应分析

Chemical Reactions

The compound participates in diverse transformations, leveraging its heterocyclic structure:

Oxidation Reactions

-

Formation of Sulfoxides/Sulfones : Oxidizing agents like m-chloroperbenzoic acid (mCPBA) oxidize the sulfur atom in the oxathiane ring to yield sulfoxides or sulfones.

-

Mechanism : The sulfur center undergoes electrophilic attack, leading to the formation of oxidized derivatives.

Substitution Reactions

-

Halogens as Reactants : Halogens (e.g., Cl₂, Br₂) substitute aromatic protons in the pyridine ring, forming halogenated derivatives.

Cyclocondensation

-

Alkyne Annulation : The compound’s pyridine ring can form via cyclocondensation of alkynes and benzamides under basic conditions (e.g., KOtBu in DMSO) .

Structural and Spectroscopic Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.26 g/mol |

| InChI | InChI=1S/C9H11NOS/c1-3… |

| Canonical SMILES | C1COC(SC1)C2=CN=CC=C2 |

| NMR Data (¹H) | δ 5.80 (s, 1 H), 7.04–8.41 (aromatic protons) |

Crystallographic Features

-

Chair Conformation : The oxathiane ring adopts a chair-like structure, with sulfur positioned near the pyridine’s nitrogen atom .

-

Hydrogen Bonding : Intermolecular C—H⋯N hydrogen bonds stabilize dimers in the solid state .

Research Highlights

-

Dimerization Behavior : The compound forms centrosymmetric dimers via weak C—H⋯N hydrogen bonds, influencing its photophysical properties .

-

Reactivity Trends : Electron-donating substituents on aromatic alkynes enhance reactivity in annulation reactions, while halogen-substituted alkynes show lower yields .

科学研究应用

Chemical Applications

Synthesis and Reactivity

2-(1,3-oxathian-2-yl)pyridine serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Oxidation : It can be oxidized to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis.

- Reduction : The compound can be reduced to yield thioethers.

- Substitution Reactions : It facilitates the formation of various substituted pyridine derivatives, expanding the library of available compounds for further research.

Table 1: Chemical Transformations of this compound

| Transformation Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Thioethers |

| Substitution | Substituted Pyridine Derivatives |

Biological Applications

Bioactivity

The compound has been investigated for its potential bioactive properties. Research indicates that this compound exhibits antimicrobial and anticancer activities. Its mechanism of action often involves inhibition of specific enzymes or interaction with molecular targets relevant to disease pathways .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The compounds were found to inhibit tumor growth by targeting PIM1 kinase and tubulin polymerization pathways .

Medicinal Applications

Therapeutic Potential

The medicinal chemistry of this compound has been explored extensively:

- Anti-inflammatory Properties : Compounds derived from this structure have shown promise in reducing inflammation markers in vitro.

- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, suggesting potential use in antiviral therapies .

Material Science Applications

Advanced Materials Development

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals. Its unique structural features contribute to the development of materials with tailored properties for electronic applications .

作用机制

The mechanism of action of 2-(1,3-oxathian-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiane ring can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .

相似化合物的比较

Structural and Electronic Features

The substitution of heteroatoms in the fused ring system significantly influences the compound’s reactivity and coordination behavior. Key structural analogs include:

Key Differences :

- Steric Profile : The six-membered oxathiane ring introduces greater conformational flexibility than the five-membered oxazoline rings in Py-ox and Py-box, which may affect metal-ligand bond geometry .

Spectroscopic and Thermal Properties

Table 1: Comparative Analytical Data

Insights :

- Py-ox and Py-box exhibit distinct thermal stability, with Py-box’s higher melting point attributed to its rigid bis-oxazoline structure .

- The absence of sulfur in Py-ox/Py-box results in upfield shifts in ¹³C NMR for C=N groups compared to hypothetical oxathiane derivatives .

Coordination Chemistry and Catalytic Performance

- Py-ox/Py-box : Form stable complexes with Ti, V, Re, Pd, and Pt. For example, Re(Py-ox)(CO)₃Cl catalyzes CO₂ electroreduction with 85% Faradaic efficiency . Py-box-Ru complexes enable asymmetric cyclopropanation with >90% enantiomeric excess .

- Hypothetical Oxathiane Derivatives : Sulfur’s soft basicity may favor binding to late transition metals (e.g., Pd, Pt) for cross-coupling reactions, analogous to thioether ligands in Pd-catalyzed allylic substitutions .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(1,3-oxathian-2-yl)pyridine to ensure high yield and purity?

- Methodological Answer : Synthesis requires careful optimization of reaction conditions, such as solvent choice (e.g., dichloromethane for inert environments), temperature control, and stoichiometric ratios of reactants. For example, analogous pyridine derivatives are synthesized via multi-step reactions involving nucleophilic substitutions or cyclization under basic conditions (e.g., NaOH) . Purification via column chromatography or crystallization is critical to isolate the product with ≥95% purity. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and high temperatures. Safety protocols include using PPE (gloves, goggles), working in fume hoods, and adhering to GHS guidelines for pyridine derivatives (e.g., H315 skin irritation, H319 eye damage) . Emergency measures for spills involve neutralization with sand or vermiculite .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the oxathiane ring and pyridine moiety integration. IR spectroscopy identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, X-ray crystallography provides definitive confirmation, as seen in related dihydropyridine derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites (e.g., sulfur in the oxathiane ring). Molecular docking studies predict binding affinity in catalytic systems, such as transition-metal complexes. For example, pyridine derivatives with boron-containing groups exhibit regioselective reactivity in Suzuki-Miyaura cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals may arise from dynamic equilibria (e.g., ring puckering in oxathiane). Variable-temperature NMR or deuterated solvents stabilize conformers for clearer analysis. For conflicting mass spectrometry data, isotopic labeling or tandem MS (MS/MS) distinguishes fragmentation pathways .

Q. How can reaction conditions be optimized for diastereoselective synthesis of this compound analogs?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) enhance diastereoselectivity. Solvent polarity adjustments (e.g., switching from THF to DMF) stabilize transition states. For example, diastereomeric ratios >10:1 are achieved in pyrrolidine syntheses via steric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。